molecular formula C23H22N4O5S B2845236 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol CAS No. 1040636-36-9

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B2845236
CAS No.: 1040636-36-9
M. Wt: 466.51
InChI Key: NYIOUIVCQUBHJL-UHFFFAOYSA-N
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Description

2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol is a complex organic compound that features a combination of oxazole, pyrimidine, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. The starting materials often include 3,4,5-trimethoxybenzaldehyde, 5-methyl-2-aminothiazole, and 4-chloropyrimidine. The synthesis may proceed through the following steps:

    Formation of Oxazole Ring: The reaction between 3,4,5-trimethoxybenzaldehyde and 5-methyl-2-aminothiazole under acidic conditions to form the oxazole ring.

    Thioether Formation: The oxazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Pyrimidine Ring Formation: The final step involves the reaction of the thioether intermediate with 4-chloropyrimidine under basic conditions to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug development.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Methyl-2-phenyl-oxazol-4-yl)methylthio)-6-(pyridin-4-yl)pyrimidin-4-ol
  • 2-((5-Methyl-2-(3,4-dimethoxyphenyl)oxazol-4-yl)methylthio)-6-(pyridin-4-yl)pyrimidin-4-ol

Uniqueness

The uniqueness of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol lies in its specific combination of functional groups and ring structures. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-pyridin-4-yl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-13-17(12-33-23-26-16(11-20(28)27-23)14-5-7-24-8-6-14)25-22(32-13)15-9-18(29-2)21(31-4)19(10-15)30-3/h5-11H,12H2,1-4H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYIOUIVCQUBHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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